

3,6-Dichloro-4-isopropylpyridazine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Dichloro-4-isopropylpyridazine

Cat. No.: B2964682

[Get Quote](#)

An In-depth Technical Guide to **3,6-Dichloro-4-isopropylpyridazine** for Advanced Chemical Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **3,6-dichloro-4-isopropylpyridazine**, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the compound's synthesis, reactivity, and application, grounded in established chemical principles.

Introduction: Strategic Importance of the Pyridazine Scaffold

3,6-Dichloro-4-isopropylpyridazine is a substituted pyridazine, a class of N-heterocyclic compounds that are isoelectronic with pyrimidines and pyridines. The pyridazine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules with diverse biological activities. The specific substitution pattern of this compound—two reactive chlorine atoms and an isopropyl group—makes it a versatile and strategically valuable building block.^[1] The electron-withdrawing nature of the two nitrogen atoms and the two chlorine atoms creates a highly electron-deficient ring system, which is pivotal to its reactivity profile.^[1]

Its primary utility lies in its role as a cost-effective intermediate for the synthesis of active pharmaceutical ingredients (APIs).^[2] A notable example is its use in the manufacturing of Resmetirom, an experimental drug for the treatment of non-alcoholic steatohepatitis (NASH).^[2] [3]

Physicochemical & Computed Properties

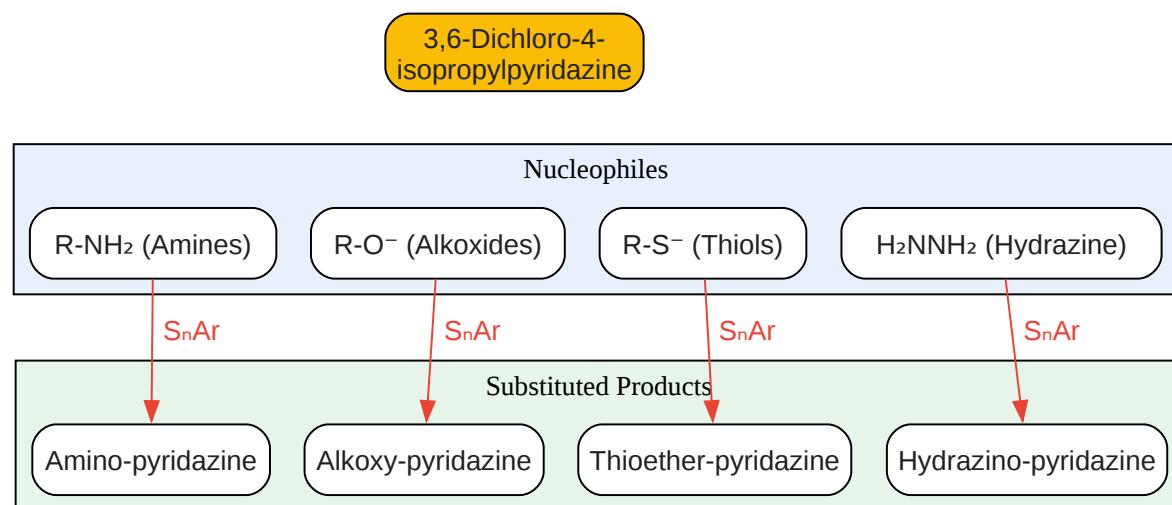
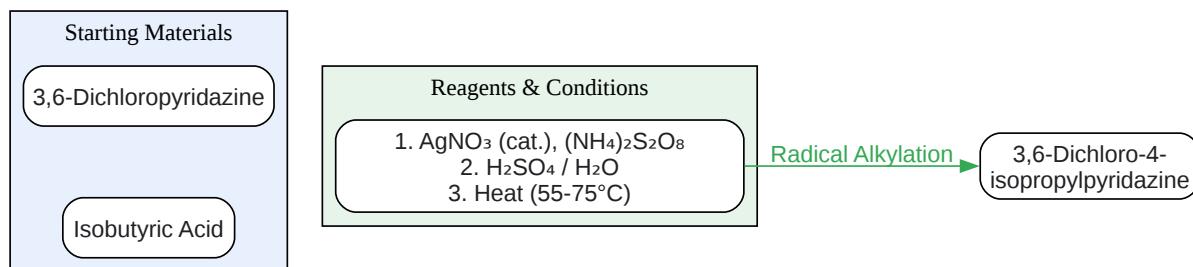
A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and process development. The properties of **3,6-dichloro-4-isopropylpyridazine** are summarized below.

Property	Value	Source
CAS Number	107228-51-3	[4]
Molecular Formula	C ₇ H ₈ Cl ₂ N ₂	[1][5]
Molecular Weight	191.06 g/mol	[1][5]
Appearance	Light yellow oil (impure); can be a solid	[6]
Boiling Point	278.7 ± 35.0 °C (Predicted)	[7][8]
Density	1.274 ± 0.06 g/cm ³ (Predicted)	[7][8]
XLogP3 (Lipophilicity)	2.9	[5]
Topological Polar Surface Area (TPSA)	25.8 Å ²	[5]
Hydrogen Bond Acceptors	2	[9]
Hydrogen Bond Donors	0	[9]

Note: Some properties, such as boiling point and density, are predicted values from computational models.

Synthesis and Mechanistic Considerations

The most prevalent synthetic route to **3,6-dichloro-4-isopropylpyridazine** involves the free-radical functionalization of a 3,6-dichloropyridazine precursor. This method is advantageous due to the availability of the starting materials.



Core Synthesis Pathway: Radical Alkylation

The synthesis initiates from 3,6-dichloropyridazine, which is subjected to a Minisci-type radical reaction with isobutyric acid.^{[2][6][10]} The reaction is typically promoted by a silver nitrate catalyst and an oxidizing agent, such as ammonium persulfate or sodium persulfate.^{[2][6][10]}

Causality of Reagent Choice:

- Isobutyric Acid: Serves as the source of the isopropyl group. Under oxidative conditions, it undergoes decarboxylation to generate the isopropyl radical.
- Silver Nitrate (AgNO_3): Acts as a catalyst. The Ag^+ ion is reduced by the persulfate to Ag^{2+} , which then facilitates the oxidative decarboxylation of isobutyric acid to form the isopropyl radical.
- Ammonium Persulfate ($(\text{NH}_4)_2\text{S}_2\text{O}_8$) or Sodium Persulfate ($\text{Na}_2\text{S}_2\text{O}_8$): A strong oxidizing agent required to initiate the radical formation cascade.^{[2][10]}
- Acidic Medium (e.g., Sulfuric Acid, Trifluoroacetic Acid): The electron-deficient pyridazine ring requires protonation to enhance its reactivity towards the nucleophilic isopropyl radical. This activation is crucial for efficient C-H functionalization.

The overall transformation is depicted below:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 [smolecule.com]

- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 3. scribd.com [scribd.com]
- 4. 3,6-dichloro-4-isopropylpyridazine | 107228-51-3 [chemicalbook.com]
- 5. 3,6-Dichloro-4-isopropylpyridazine | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 3,6-dichloro-4-isopropylpyridazine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsr.com [chemsrc.com]
- 8. capotchem.com [capotchem.com]
- 9. chemscene.com [chemscene.com]
- 10. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [3,6-Dichloro-4-isopropylpyridazine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2964682#3-6-dichloro-4-isopropylpyridazine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com